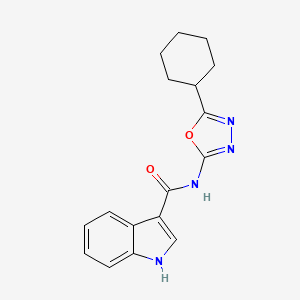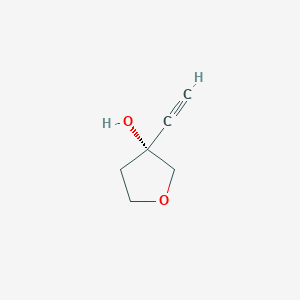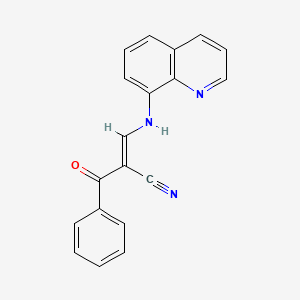
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile, referred to as E2B3Q8YAP2E, is a synthetic organic compound with a diverse range of uses. It is a versatile compound with both industrial and scientific applications. It is used in the synthesis of various pharmaceuticals and can be used as a reagent in various chemical reactions. It is also used in the development of new drugs and in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
Research on phenolic esters and amides of quinoline derivatives, similar to "(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile," has shown promising antioxidant and antibacterial properties. A study by Shankerrao et al. (2013) synthesized a series of phenolic esters and amides derived from quinoline, demonstrating significant in vitro antioxidant and antibacterial activities against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao, Bodke, & Mety, 2013).
Sensing Biological Zn(II)
Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, capable of sensing biological Zn(II) with high specificity and reversibility. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them useful tools in biological studies to monitor zinc levels (Nolan et al., 2005).
Tautomeric Preferences and Stability
Dobosz, Ośmiałowski, and Gawinecki (2010) investigated the tautomeric preferences of quinoline derivatives, revealing insights into their chemical stability and electronic structure. Their findings contribute to a deeper understanding of the molecular properties and potential applications of such compounds in various research fields (Dobosz, Ośmiałowski, & Gawinecki, 2010).
Gas Sensing Property
A study by Rad et al. (2016) explored the synthesis and structural characterization of coordination polymers based on quinoline derivatives, demonstrating their potential in gas sensing applications. These compounds showed strong fluorescence emissions, which could be utilized in the detection and monitoring of gases (Rad et al., 2016).
Apoptosis Inducers in Cancer Research
Kemnitzer et al. (2008) identified a series of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, showing that specific substitutions at the benzoyl group can induce apoptosis in cancer cells, presenting a novel approach for therapeutic intervention in oncology. This research highlights the importance of quinoline derivatives in the development of new cancer treatments (Kemnitzer et al., 2008).
Eigenschaften
IUPAC Name |
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNNWUHQPNHEK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

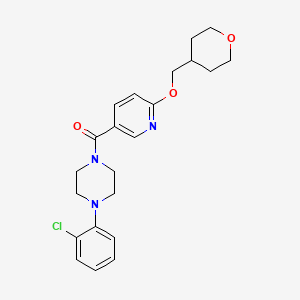
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

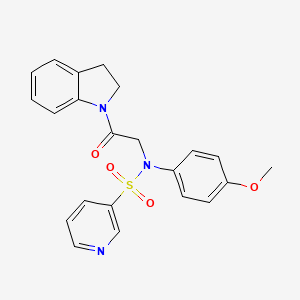
![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
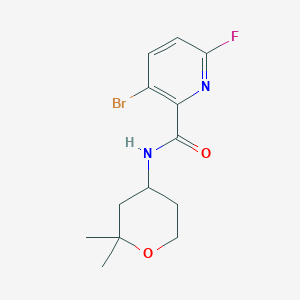
![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
